molecular formula C17H28ClNO B1397505 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-75-3

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397505
CAS No.: 1220031-75-3
M. Wt: 297.9 g/mol
InChI Key: NBTWMPWUAJAIHT-UHFFFAOYSA-N
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Description

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO. It is known for its unique structure, which includes a piperidine ring and a sec-butyl group attached to a phenoxyethyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is not specified in the sources. The mechanism of action for a compound typically refers to how it interacts with biological systems, which is often determined through biochemical or pharmacological studies .

Safety and Hazards

The compound should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored in a sealed container at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-(sec-Butyl)phenol with ethylene oxide to form 2-(sec-Butyl)phenoxyethanol. This intermediate is then reacted with piperidine under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxyethyl moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 2-{2-[2-(sec-Butyl)phenoxy]ethyl}morpholine hydrochloride
  • 2-{2-[2-(sec-Butyl)phenoxy]ethyl}pyrrolidine hydrochloride

Uniqueness

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a sec-butyl group attached to a phenoxyethyl moiety. This structure imparts distinctive chemical properties and biological activities, making it valuable for various research applications .

Properties

IUPAC Name

2-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-9-4-5-10-17(16)19-13-11-15-8-6-7-12-18-15;/h4-5,9-10,14-15,18H,3,6-8,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWMPWUAJAIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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